molecular formula C26H50O6 B14419483 diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate CAS No. 82052-73-1

diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B14419483
CAS No.: 82052-73-1
M. Wt: 458.7 g/mol
InChI Key: LQGOJDNOGONXHV-SNDHGLFQSA-N
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Description

Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes two undecyl groups and a dihydroxybutanedioate moiety. The stereochemistry of the compound is specified by the (2R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the butanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can be compared with other similar compounds, such as:

    Diundecan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Differing in stereochemistry, which can affect its biological activity and reactivity.

    Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioic acid: Lacking the ester groups, which can influence its solubility and chemical reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both undecyl and dihydroxybutanedioate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

82052-73-1

Molecular Formula

C26H50O6

Molecular Weight

458.7 g/mol

IUPAC Name

diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C26H50O6/c1-5-7-9-11-13-15-17-19-21(3)31-25(29)23(27)24(28)26(30)32-22(4)20-18-16-14-12-10-8-6-2/h21-24,27-28H,5-20H2,1-4H3/t21?,22?,23-,24-/m1/s1

InChI Key

LQGOJDNOGONXHV-SNDHGLFQSA-N

Isomeric SMILES

CCCCCCCCCC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCC(C)OC(=O)C(C(C(=O)OC(C)CCCCCCCCC)O)O

Origin of Product

United States

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